molecular formula C12H22O4 B1347105 Diethyl pentylmalonate CAS No. 6065-59-4

Diethyl pentylmalonate

Cat. No. B1347105
CAS RN: 6065-59-4
M. Wt: 230.3 g/mol
InChI Key: OQFYXOBMUBGANU-UHFFFAOYSA-N
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Scientific Research Applications

1. Synthesis of Liquid Crystals

Diethyl pentylmalonate is utilized in the synthesis of certain liquid crystals. Specifically, it's used as a starting material in the synthesis of 5-pentyl-2-(4-cyanophenyl)-1,3-dioxane, which has applications in liquid crystal displays. This synthesis involves alkylation under phase-transfer catalysis and cyclocondensation, highlighting diethyl pentylmalonate's role in advanced chemical processes (Liu Qian-feng, 2002).

2. Food Flavor Synthesis

In the food industry, diethyl pentylmalonate is involved in synthesizing food flavors, such as 4-pentenoic acid. This process includes reactions catalyzed by anhydrous sodium ethoxide, showcasing its role in creating compounds that enhance food aromas and tastes (Dang Wan-bin, 2007).

3. Advanced Organic Laboratory Experiments

In educational settings, diethyl pentylmalonate is used in advanced organic laboratory experiments, like ring-closing metathesis. This application is significant in teaching students about reaction mechanisms and the influence of various parameters on chemical reactions (H. G. Schepmann & M. Mynderse, 2010).

4. Electro-Optical and Electrochemical Properties Study

Research into the electro-optical and electrochemical properties of polymers often involves diethyl pentylmalonate. This compound is used to prepare poly(diethyl dipropargylmalonate), which is then analyzed for its properties, contributing to our understanding of polymer science (Y. Gal et al., 2008).

5. Nonproductive Events in Ring-Closing Metathesis

Diethyl pentylmalonate is also crucial in studying nonproductive events in ring-closing metathesis. This research provides insights into the efficiency of ruthenium-based catalysts, offering valuable information for optimizing chemical synthesis processes (I. Stewart et al., 2010).

Safety And Hazards

Diethyl pentylmalonate should be handled with care like any other chemical compounds. It is recommended to use personal protective equipment such as gloves and eye protection when handling this compound8.


Future Directions

The future directions for Diethyl pentylmalonate are not well-documented in the available literature9. However, it could potentially be used in the synthesis of other organic compounds3.


Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

diethyl 2-pentylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-4-7-8-9-10(11(13)15-5-2)12(14)16-6-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFYXOBMUBGANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209460
Record name Diethyl pentylmalonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl pentylmalonate

CAS RN

6065-59-4
Record name Propanedioic acid, 2-pentyl-, 1,3-diethyl ester
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Record name Diethyl pentylmalonate
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Record name 6065-59-4
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Record name Diethyl pentylmalonate
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Record name Diethyl pentylmalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CM Hinse, PJ Lupien - Analytical Biochemistry, 1967 - Elsevier
… phenylmalonate and diethyl pentylmalonate as internal standards. Materials. Mevalonolactone … diethyl pentylmalonate. This was confirmed by chromatography of diethyl pentylmalonate …
Number of citations: 12 www.sciencedirect.com
R Rossi, A Carpita, C Bigelli - Tetrahedron letters, 1985 - Elsevier
… diethyl pentylmalonate'. On the basis of al1 these data, it was possible to assign to 4e the stlucture of 3-propyl-4-(I-pentynyl)cbdeca- -4,8-diyn-ó-ene. Representative results conceming …
Number of citations: 245 www.sciencedirect.com
MEB Smith - 1994 - publications.aston.ac.uk
The aims of this project were:1) the synthesis of a range of new polyether-based vinylic monomers and their incorporation into poly(2-hydroxyethyl methacrylate) (poly(HEMA)) based …
Number of citations: 6 publications.aston.ac.uk
JP Devlin, WD Ollis, JE Thorpe - Journal of the Chemical Society …, 1975 - pubs.rsc.org
The anhydride–ester method for the synthesis of structural analogues (III) of the antibiotic actinonin (I) is described. This route involves reaction between the amino-amides (IV) and the …
Number of citations: 28 pubs.rsc.org
MT Bush, E Sanders-Bush - Analytical Biochemistry, 1980 - Elsevier
An improved design of apparatus for the small-scale (about 5 μmol to about 50 mmol) preparation of diazomethane is described. The diazomethane is generated from commonly used …
Number of citations: 7 www.sciencedirect.com
SM Carpenter, GJ Williams - ACS chemical biology, 2018 - ACS Publications
… Diethyl propylmalonate, dimethyl propargylmalonate, dimethyl isobutylmalonate, diethyl pentylmalonate, and diethyl isopentylmalonate were each saponified using the same protocol, …
Number of citations: 9 pubs.acs.org
SM Carpenter - 2018 - search.proquest.com
Polyketides are a class of natural products that are produced by enzymatic assembly lines and are diverse in both their structure and their biologically activities. The product of …
Number of citations: 2 search.proquest.com
M Woodruff, JB Polya - Australian Journal of Chemistry, 1974 - CSIRO Publishing
… Diethyl pentylmalonate or cyclohexylmalonate and phenylhydrazine ( 0 . 0 1 ~ each) were dissolved in dry ethanol (50 ml) containing sodium (0.02 g-atom) and made to react by …
Number of citations: 4 www.publish.csiro.au

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